molecular formula C10H14BClO4 B3060271 3-Chloro-5-methoxy-4-propoxyphenylboronic acid CAS No. 2096338-66-6

3-Chloro-5-methoxy-4-propoxyphenylboronic acid

Cat. No. B3060271
CAS RN: 2096338-66-6
M. Wt: 244.48
InChI Key: LMEZVAVDCYNFGX-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-propoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BClO4 and a molecular weight of 244.48 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-methoxy-4-propoxyphenylboronic acid is 1S/C10H14BClO4/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6,12-13H,2,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

3-Chloro-5-methoxy-4-propoxyphenylboronic acid is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

3-Chloro-5-methoxy-4-propoxyphenylboronic acid is valuable in synthetic chemistry, particularly in Suzuki cross-coupling reactions. These reactions are pivotal for constructing complex molecular architectures. Functionalized pyridylboronic acids, akin to 3-Chloro-5-methoxy-4-propoxyphenylboronic acid, have been synthesized and shown to undergo palladium-catalyzed cross-coupling with heteroaryl bromides, yielding novel heteroarylpyridine derivatives. The versatility of boronic acids in facilitating such reactions underscores their utility in synthesizing diverse organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Parry et al., 2002).

Supramolecular Chemistry

Boronic acids are integral to designing and synthesizing supramolecular assemblies due to their ability to form stable covalent bonds with diols and other Lewis bases. Phenylboronic acids and derivatives like 3-Chloro-5-methoxy-4-propoxyphenylboronic acid have been utilized in constructing supramolecular architectures. These assemblies are built through hydrogen bonding interactions, showcasing the potential of boronic acids in the development of novel materials and sensors (Pedireddi & Seethalekshmi, 2004).

Fluorescence Studies

The fluorescence quenching properties of boronic acid derivatives are of interest in studying molecular interactions and developing sensing applications. For example, the fluorescence quenching of certain boronic acid derivatives by aniline has been investigated, providing insights into the static quenching mechanism and the potential for these compounds to be used in fluorescence-based sensors (Geethanjali et al., 2015).

Organic Synthesis and Ligand Development

Boronic acids serve as key intermediates in organic synthesis, offering pathways to diverse chemical entities. Their reactivity and versatility enable the development of novel ligands and catalysts, facilitating a wide range of chemical transformations. The study of their reactivity patterns, such as ortho-selective silylation, is crucial for advancing synthetic methodologies and creating new materials and drugs (Ihara & Suginome, 2009).

Mechanism of Action

Target of Action

The primary target of 3-Chloro-5-methoxy-4-propoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which includes our compound) is transferred from boron to palladium . This is a key step in the SM coupling reaction .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Pharmacokinetics

The compound is known for its stability and environmentally benign nature, which suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of 3-Chloro-5-methoxy-4-propoxyphenylboronic acid is influenced by the reaction conditions of the SM coupling . The compound is known for its stability and environmentally benign nature, suggesting it may perform well under a variety of environmental conditions .

properties

IUPAC Name

(3-chloro-5-methoxy-4-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEZVAVDCYNFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212795
Record name Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxy-4-propoxyphenylboronic acid

CAS RN

2096338-66-6
Record name Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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